Dansyl-Glu-Gly-Arg-Chloromethylketone

Description

Properties

IUPAC Name |

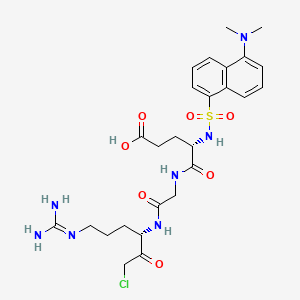

(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSFLLWFAFZAF-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219080 | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69024-84-6 | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of Dansyl-Glu-Gly-Arg-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (Dansyl-Glu-Gly-Arg-CMK) is a potent and irreversible inhibitor of serine proteases, with notable activity against key enzymes in the blood coagulation cascade. Its fluorescent dansyl group makes it a valuable tool for studying enzyme kinetics and for active site labeling. This technical guide provides a comprehensive overview of the synthesis, structural properties, and mechanism of action of Dansyl-Glu-Gly-Arg-CMK, with a focus on its role as an inhibitor of Factor IXa in the intrinsic pathway of coagulation.

Physicochemical Properties

Dansyl-Glu-Gly-Arg-Chloromethylketone is a synthetic peptide derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C27H36ClN7O8S | --INVALID-LINK-- |

| Molecular Weight | 654.1 g/mol | --INVALID-LINK-- |

| Appearance | Yellow lyophilisate | Chem-Impex |

| Purity (by HPLC) | ≥94% | Chem-Impex |

| Storage Conditions | 2 - 8 °C | Chem-Impex |

Synthesis and Purification

The synthesis of tripeptide chloromethyl ketones like Dansyl-Glu-Gly-Arg-CMK involves a multi-step process of peptide coupling followed by the introduction of the chloromethylketone moiety.

Experimental Protocol: General Synthesis of a Tripeptide Chloromethyl Ketone

Materials:

-

Protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH)

-

Dansyl chloride

-

Solid-phase synthesis resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Diazomethane or a safer alternative for conversion to diazomethylketone

-

HCl for conversion to the chloromethylketone

-

Solvents (DMF, DCM, diethyl ether)

-

HPLC for purification

Procedure:

-

Peptide Synthesis: The protected peptide (Dansyl-Glu(OtBu)-Gly-Arg(Pbf)) is synthesized on a solid support, typically starting from the C-terminal arginine. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid. The dansyl group is coupled to the N-terminal glutamic acid.

-

Cleavage from Resin: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

-

Conversion to Chloromethylketone: The C-terminal carboxylic acid is converted to a diazomethylketone, which is then treated with HCl to yield the final chloromethylketone.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: Synthesis and Purification

Structural Analysis

The structure of Dansyl-Glu-Gly-Arg-CMK is confirmed through various analytical techniques.

| Analysis Method | Observed Result | Interpretation |

| Mass Spectrometry | Molecular weight of the labeled protein corresponds to the protein plus a single molecule of the inhibitor.[1] | Confirms a 1:1 stoichiometric covalent binding to the target enzyme. |

| HPLC | A single major peak with a purity of ≥94%. | Indicates a highly purified compound. |

| Fluorescence Spectroscopy | Excitation and emission spectra characteristic of the dansyl group. | Confirms the presence and integrity of the fluorescent label. |

Experimental Protocol: Mass Spectrometry of the Inhibitor-Enzyme Complex

This protocol is adapted from the analysis of a similar complex.[1]

Materials:

-

Purified enzyme (e.g., Factor IXa)

-

Dansyl-Glu-Gly-Arg-CMK

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Electrospray mass spectrometer

Procedure:

-

Incubation: Incubate the enzyme with a molar excess of Dansyl-Glu-Gly-Arg-CMK in the reaction buffer to ensure complete labeling of the active site.

-

Sample Preparation: Desalt the sample to remove non-volatile salts that can interfere with mass spectrometry analysis.

-

Mass Spectrometry Analysis: Analyze the sample using an electrospray mass spectrometer to determine the molecular weight of the complex.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weights of the un-labeled enzyme and the enzyme-inhibitor complex to confirm covalent modification.

Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway

Dansyl-Glu-Gly-Arg-CMK is a potent inhibitor of Factor IXa, a critical serine protease in the intrinsic pathway of blood coagulation.[2] The chloromethylketone moiety forms a covalent bond with a key histidine residue in the active site of Factor IXa, leading to irreversible inhibition.[2]

The intrinsic pathway is a cascade of enzymatic reactions that ultimately leads to the formation of a fibrin clot. The inhibition of Factor IXa by Dansyl-Glu-Gly-Arg-CMK effectively blocks the downstream activation of Factor X, thereby halting the coagulation cascade.

Signaling Pathway: The Intrinsic Pathway of Blood Coagulation

References

Dansyl-Glu-Gly-Arg-Chloromethylketone: A Technical Guide for its Application as a Fluorescent Probe in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Glu-Gly-Arg-Chloromethylketone is a highly specific, fluorescently labeled, irreversible inhibitor of certain serine proteases. Its utility in biochemical research stems from the combination of a fluorescent dansyl group, a peptide sequence (Glu-Gly-Arg) that confers specificity for trypsin-like proteases, and a chloromethylketone reactive group that covalently modifies the active site of the target enzyme. This technical guide provides an in-depth overview of its properties, mechanism of action, and applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Mechanism of Action

This compound functions as an active site-directed affinity label. The tripeptide sequence, Glutamic acid-Glycine-Arginine, mimics the natural substrate of several serine proteases involved in the blood coagulation cascade, such as Factor Xa, Factor IXa, and urokinase. The arginine residue is particularly important for recognition and binding to the S1 pocket of these proteases.

Upon binding, the chloromethylketone moiety forms a stable covalent bond with the active site histidine residue of the serine protease, leading to irreversible inhibition in most cases.[1] The attached dansyl group, a well-characterized fluorophore, allows for the direct monitoring and quantification of the labeled enzyme.

Fluorescent Properties: While the precise excitation and emission maxima can vary slightly depending on the local environment (e.g., bound to a protein), the dansyl fluorophore generally exhibits excitation in the near-UV range and emits in the blue-green region of the visible spectrum. For example, Dansyl glycine has an excitation wavelength of 300 nm.[2] The fluorescence quantum yield of dansyl compounds is known to be sensitive to the polarity of their environment, often increasing in nonpolar environments such as the active site of a protein.[2]

Quantitative Data: Inhibition of Serine Proteases

The following tables summarize the kinetic parameters for the inhibition of key serine proteases by this compound.

| Target Protease | Organism | Inhibition Type | Kinetic Parameters | Reference |

| Activated Factor IX | Porcine | Irreversible | Apparent second-order rate constant: 1.7 x 10⁴ M⁻¹ min⁻¹ | [1] |

| Factor Xa | Not Specified | Irreversible | IC₅₀: 100 nM | |

| Two-chain urokinase-type plasminogen activator (tcu-PA) | Not Specified | Irreversible | Kᵢ = 5.0 x 10⁻⁶ M, k₂ = 0.05 s⁻¹ | [3] |

| Single-chain urokinase-type plasminogen activator (scu-PA) | Not Specified | Competitive | Kᵢ = 1.3 x 10⁻⁶ M | [3] |

Table 1: Kinetic data for the inhibition of various serine proteases by this compound.

Signaling Pathway: The Blood Coagulation Cascade

This compound is a valuable tool for studying the intricate network of enzymatic reactions that constitute the blood coagulation cascade. Its primary targets, Factor IXa and Factor Xa, are critical components of the intrinsic and common pathways, respectively. Urokinase, another target, is involved in the counter-regulatory process of fibrinolysis. The ability to specifically label and inhibit these proteases allows researchers to investigate their roles in both normal hemostasis and pathological conditions such as thrombosis.

Caption: The blood coagulation cascade, highlighting the points of inhibition by this compound.

Experimental Protocols

Preparation and Storage of this compound

Proper handling and storage of the probe are crucial for maintaining its activity.

-

Reconstitution: Reconstitute the solid probe at 1 mg/ml in 10 mM HCl.

-

Dilution: Immediately prior to use, dilute the stock solution with the appropriate physiological buffer for your experiment.

-

Storage: Aliquot the reconstituted stock solution and store at 4°C for up to 4 months. For long-term storage, it is recommended to store the solid, desiccated compound at -20°C.[4]

General Protocol for Enzyme Inhibition Assay

This protocol is a general guideline for assessing the inhibition of a serine protease by this compound using a chromogenic or fluorogenic substrate.

Caption: A generalized workflow for an enzyme inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a working solution of the target serine protease in a suitable assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and pH, typically around 7.4-8.0).[1][5]

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Prepare a working solution of a suitable chromogenic or fluorogenic substrate for the target enzyme.

-

-

Assay Setup:

-

In a 96-well plate (black plates are recommended for fluorescence assays), add the enzyme solution to each well.[5]

-

Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (buffer without inhibitor) and a no-enzyme control.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[5]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and monitor the change in fluorescence or absorbance at the appropriate wavelengths over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. For more detailed kinetic analysis, determine the apparent second-order rate constant or Kᵢ and k₂ values.

-

Protocol for SDS-PAGE Analysis of Labeled Protease

This method allows for the visualization of the covalent modification of the target protease by the fluorescent probe.

-

Labeling Reaction:

-

Incubate the purified serine protease with an excess of this compound in a suitable buffer for a time sufficient to ensure complete labeling (e.g., 1-2 hours at room temperature).

-

Include a control sample of the protease without the inhibitor.

-

-

SDS-PAGE:

-

Add SDS-PAGE sample loading buffer to the labeled and control samples and heat as required to denature the proteins.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis.

-

-

Visualization:

-

After electrophoresis, visualize the fluorescently labeled protein band directly in the gel using a UV transilluminator or a fluorescence gel imaging system.

-

Subsequently, the gel can be stained with a standard protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands. A direct overlay of the fluorescence image and the stained gel image will confirm that the fluorescence is associated with the target protease.

-

General Considerations for Fluorescence Microscopy

-

Cell Preparation:

-

Culture cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

-

Labeling:

-

Wash the cells with an appropriate buffer (e.g., PBS or HBSS).

-

Incubate the cells with a working concentration of this compound in buffer for a specified time. The optimal concentration and incubation time should be determined empirically.

-

Include control samples, such as cells without the probe or cells pre-treated with a non-fluorescent inhibitor to demonstrate specificity.

-

-

Washing and Fixation (Optional):

-

Wash the cells several times with buffer to remove any unbound probe.

-

If desired, fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

-

Imaging:

-

Mount the coverslips or place the dish on a fluorescence microscope.

-

Excite the sample using a UV or near-UV light source and capture the emission in the blue-green channel.

-

Acquire images and analyze the localization of the fluorescent signal.

-

Conclusion

This compound is a powerful and versatile tool for the study of serine proteases, particularly those involved in the blood coagulation cascade. Its ability to specifically and irreversibly inhibit target enzymes, combined with its inherent fluorescence, enables a wide range of applications from in vitro kinetic studies to the visualization of active proteases. By providing detailed quantitative data and experimental protocols, this guide aims to equip researchers with the necessary information to effectively utilize this probe in their biochemical research and drug development endeavors.

References

- 1. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl glycine [omlc.org]

- 3. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Dansyl Group: A Versatile Fluorophore for Probing Molecular Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dansyl group, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl, is a cornerstone fluorophore in biological and chemical sciences.[1][2] For over half a century, its unique fluorescent properties have been instrumental in advancing our understanding of protein structure, molecular interactions, and cellular processes.[1] This technical guide provides a comprehensive overview of the fluorescent properties of the dansyl group, its applications, and detailed experimental protocols for its use.

Core Fluorescent Properties

The utility of the dansyl group stems from its remarkable sensitivity to the local environment, a phenomenon known as solvatochromism.[1][3] This sensitivity is a direct consequence of its molecular structure, which features an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to a naphthalene ring.[4] This "push-pull" electronic arrangement leads to an intramolecular charge transfer (ICT) upon photoexcitation, making the excited state highly polar.[2][5][6]

In non-polar, hydrophobic environments, dansyl derivatives exhibit a strong fluorescence emission at shorter wavelengths (a blue shift) and a high quantum yield.[1] Conversely, in polar, aqueous environments, the emission is shifted to longer wavelengths (a red shift) and the quantum yield is significantly lower.[1] This pronounced environmental sensitivity makes the dansyl group an exceptional probe for reporting on changes in local polarity, such as those occurring during protein folding, ligand binding, or membrane insertion.[1][3][7][8]

The excitation maximum of the dansyl group is typically around 335-350 nm, and it is largely independent of the solvent polarity.[9][10][11] The emission maximum, however, can vary significantly, generally ranging from 480 nm in non-polar solvents to over 580 nm in polar solvents.[9][12]

Quantitative Photophysical Data

The following table summarizes key photophysical properties of dansyl derivatives in various solvent environments. These values can be influenced by the specific dansyl derivative, pH, and temperature.[1]

| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 2.2 | ~338 | ~480-500 | 0.66 - 0.7 | 12.1 |

| Chloroform | 4.8 | ~340 | ~505 | 0.54 | 11.4 |

| Ethyl Acetate | 6.0 | ~340 | ~510 | 0.45 | 10.5 |

| Methanol | 32.7 | ~340 | ~530-550 | 0.23 | 6.8 |

| Water | 80.1 | ~350 | ~560-580 | 0.05 - 0.07 | 3.5 |

Note: Data compiled from multiple sources.[1][8][13][14] Exact values can vary based on the specific dansyl conjugate and experimental conditions.

Experimental Protocols

Fluorescent Labeling of Proteins with Dansyl Chloride

This protocol describes the covalent attachment of the dansyl group to primary and secondary amines, most commonly the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1][15]

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., phosphate or borate buffer)

-

Dansyl chloride solution (10 mg/mL in aprotic solvent like dimethylformamide (DMF) or acetone)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

-

Protein Preparation: Prepare the protein solution in the reaction buffer. The alkaline pH is crucial to ensure the amino groups are deprotonated and thus nucleophilic.[1]

-

Labeling Reaction: While gently stirring the protein solution at 4°C, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution. The reaction should be carried out in the dark to prevent photobleaching.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted dansyl chloride.

-

Purification: Remove excess, unreacted dansyl chloride and by-products by gel filtration or dialysis.[1]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 340 nm.

N-Terminal Amino Acid Analysis

The dansyl method, pioneered by Gray and Hartley, is a classic technique for identifying the N-terminal amino acid of a peptide or protein.[1][16]

Materials:

-

Peptide or protein sample

-

Dansyl chloride solution (5 mg/mL in acetone)

-

0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

-

6 M Hydrochloric acid

-

Standard dansyl-amino acids

-

Thin-layer chromatography (TLC) plates (polyamide) or HPLC system

Procedure:

-

Dansylation: Dissolve the peptide in the bicarbonate buffer and add the dansyl chloride solution. Incubate at 37°C for 1 hour in the dark.

-

Hydrolysis: After drying the sample, add 6 M HCl and heat at 105°C for 12-16 hours in a sealed tube to hydrolyze the peptide bonds. The dansyl-N-terminal amino acid bond is resistant to this hydrolysis.[16]

-

Identification: After drying, dissolve the sample in a suitable solvent and spot it on a polyamide TLC plate alongside standard dansyl-amino acids. Identify the N-terminal derivative by its migration position under UV light. Alternatively, HPLC can be used for identification and quantification.

Applications in Drug Development and Research

Probing Protein Conformation and Dynamics

The environmental sensitivity of the dansyl group makes it an excellent tool for studying protein folding, unfolding, and conformational changes.[7] By labeling a protein with a dansyl group, changes in the local environment of the probe can be monitored through shifts in its fluorescence emission spectrum and quantum yield. This has been widely used to investigate protein-ligand interactions, where the binding of a ligand can alter the hydrophobicity of the binding pocket, leading to a change in the dansyl fluorescence.[1]

Fluorescence Resonance Energy Transfer (FRET)

The dansyl group can serve as an efficient acceptor for the intrinsic fluorescence of tryptophan residues in proteins in FRET experiments.[1][7] FRET is a distance-dependent process where a donor fluorophore (e.g., tryptophan) transfers its excitation energy to a nearby acceptor (e.g., dansyl). The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. By measuring the quenching of the tryptophan fluorescence or the sensitized emission of the dansyl group, one can determine the distance between the two probes and thus gain insights into molecular proximity and conformational changes.[1] The typical Förster distance (R₀) for the tryptophan-dansyl pair is in the range of 21-24 Å.[17]

High-Throughput Screening and Biosensors

Dansyl-based fluorescent probes have been developed for high-throughput screening of enzyme inhibitors and for studying drug-protein interactions.[1] Furthermore, the dansyl group has been incorporated into various biosensors for the detection of metal ions, anions, and other small molecules.[4][18][19]

Conclusion

The dansyl group remains a powerful and versatile tool in the arsenal of researchers and drug development professionals.[1] Its unique combination of reactivity, environmental sensitivity, and favorable photophysical properties ensures its continued application in elucidating complex biological processes. This guide has provided a foundational understanding of the core principles and practical applications of this remarkable fluorophore.

References

- 1. benchchem.com [benchchem.com]

- 2. Dansyl-triazole-based fluorescent macrocycle for selective detection of nitro-antibiotic drugs and protein interaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01769A [pubs.rsc.org]

- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Dansyl amide - Wikipedia [en.wikipedia.org]

- 10. Peptide Labeling [sigmaaldrich.com]

- 11. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 12. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dansyl glycine [omlc.org]

- 14. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 15. mdpi.com [mdpi.com]

- 16. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ulab360.com [ulab360.com]

- 18. A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dansyl-Glu-Gly-Arg-Chloromethylketone for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-glutamyl-L-glycyl-L-arginyl-chloromethylketone, commonly abbreviated as Dansyl-Glu-Gly-Arg-CMK or DEGR-CK, is a potent and irreversible inhibitor of a specific subset of serine proteases. Its unique chemical structure, incorporating a fluorescent dansyl group, a peptide recognition sequence, and a chloromethylketone reactive group, makes it an invaluable tool for studying enzyme kinetics, determining active site concentrations, and investigating the role of target proteases in various physiological and pathological processes. This guide provides a comprehensive overview of its mechanism of action, target enzymes, and detailed protocols for its application in enzyme kinetic studies.

Mechanism of Action

Dansyl-Glu-Gly-Arg-CMK is an active-site-directed irreversible inhibitor. The mechanism of inhibition is a two-step process. Initially, the peptide sequence (Glu-Gly-Arg) facilitates the reversible binding of the inhibitor to the active site of the target serine protease. The arginine residue is particularly important for targeting enzymes that cleave after basic amino acids.

Following the initial binding, the chloromethylketone moiety forms a covalent bond with the active site histidine residue of the enzyme. This alkylation of the histidine is an irreversible reaction, leading to the permanent inactivation of the enzyme. The presence of the dansyl group, a fluorophore, allows for the convenient monitoring of the inhibitor's interaction with the enzyme through fluorescence spectroscopy.

Target Enzymes

Dansyl-Glu-Gly-Arg-CMK exhibits selectivity for certain serine proteases, primarily those involved in coagulation and fibrinolysis. The key targets include:

-

Urokinase-type Plasminogen Activator (uPA): A crucial enzyme in the fibrinolytic system, converting plasminogen to plasmin.

-

Factor Xa (FXa): A critical component of the blood coagulation cascade, situated at the convergence of the intrinsic and extrinsic pathways.

-

Activated Factor IX (FIXa): Another important serine protease in the intrinsic pathway of the coagulation cascade.

Notably, it does not significantly inhibit tissue-type plasminogen activator (tPA), allowing for the specific investigation of uPA-mediated processes.

Data Presentation: Quantitative Kinetic Data

The following tables summarize the available quantitative data for Dansyl-Glu-Gly-Arg-Chloromethylketone and related compounds. Due to the limited availability of complete kinetic data for the dansylated compound with all its primary targets, data for a closely related non-dansylated inhibitor is also included for comparative purposes.

Table 1: Kinetic Constants for the Inhibition of Urokinase-type Plasminogen Activator (uPA) by a Related Inhibitor

| Inhibitor | Enzyme Form | Ki (μM) | k2 (s-1) |

| Glu-Gly-Arg-CH2Cl | Two-chain u-PA (tcu-PA) | 5.0 | 0.05 |

| Glu-Gly-Arg-CH2Cl | Single-chain u-PA (scu-PA) | 1.3 | - |

Data from Lijnen et al. (1987) for the non-dansylated inhibitor Glu-Gly-Arg-CH2Cl.

Table 2: Second-Order Rate Constant for the Inhibition of Activated Porcine Factor IX (FIXa)

| Inhibitor | Enzyme | Apparent Second-Order Rate Constant (M-1 min-1) |

| Dansyl-Glu-Gly-Arg-CMK | Activated Porcine Factor IX | 1.7 x 104 |

Data from Gitel et al. (1984).[1]

Table 3: IC50 Value for the Inhibition of Factor Xa

| Inhibitor | Enzyme | IC50 (nM) |

| 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride | Factor Xa | 100 |

Experimental Protocols

Active Site Titration of Serine Proteases

This protocol is used to determine the concentration of active enzyme in a sample. The 1:1 stoichiometric inhibition of many serine proteases by Dansyl-Glu-Gly-Arg-CMK makes it an excellent titrant.[2]

Principle: A known concentration of the enzyme is incubated with increasing concentrations of Dansyl-Glu-Gly-Arg-CMK. The residual enzyme activity is then measured using a chromogenic or fluorogenic substrate. A plot of residual activity against the inhibitor concentration will be linear, and the x-intercept will correspond to the concentration of active enzyme.

Methodology:

-

Reagents:

-

Purified enzyme solution (e.g., uPA, Factor Xa)

-

Dansyl-Glu-Gly-Arg-CMK stock solution (in an appropriate solvent like DMSO or dilute HCl)

-

Assay buffer (e.g., Tris-HCl with CaCl2 for Factor Xa)

-

Chromogenic or fluorogenic substrate for the target enzyme (e.g., S-2222 for Factor Xa, S-2444 for uPA)

-

-

Procedure:

-

Prepare a series of dilutions of the Dansyl-Glu-Gly-Arg-CMK stock solution in assay buffer.

-

In a microplate, add a fixed amount of the enzyme solution to each well.

-

Add increasing volumes of the diluted inhibitor solutions to the wells. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a time sufficient to ensure complete reaction (typically 30-60 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the initial velocity as a function of the Dansyl-Glu-Gly-Arg-CMK concentration.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line gives the concentration of active enzyme in the sample.

-

Determination of Kinetic Parameters (kinact and Ki) for Irreversible Inhibition

This protocol outlines the determination of the inactivation rate constant (kinact) and the inhibitor dissociation constant (Ki) for an irreversible inhibitor.

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus inhibitor concentration allows for the determination of kinact and Ki.

Methodology:

-

Reagents:

-

Purified enzyme solution

-

Dansyl-Glu-Gly-Arg-CMK stock solution

-

Assay buffer

-

Substrate solution

-

-

Procedure:

-

Prepare a series of dilutions of the Dansyl-Glu-Gly-Arg-CMK stock solution.

-

In separate tubes, pre-incubate the enzyme with each concentration of the inhibitor at a constant temperature.

-

At various time intervals, withdraw an aliquot from each tube and add it to a solution containing the substrate to measure the remaining enzyme activity. The substrate concentration should be high enough to ensure that the reaction with the substrate is much faster than the inactivation by the remaining inhibitor.

-

Measure the initial velocity of the substrate reaction for each time point and inhibitor concentration.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is -kobs.

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the inhibitor concentration.

-

The maximal value of kobs at saturating inhibitor concentration is kinact, and the inhibitor concentration at which kobs is half of kinact is Ki.

-

Fluorescence-Based Binding Assay

The dansyl group of the inhibitor allows for the monitoring of enzyme-inhibitor binding through changes in fluorescence.

Principle: The fluorescence properties of the dansyl group are sensitive to its environment. Upon binding to the enzyme's active site, the dansyl moiety experiences a change in its local environment, often leading to an increase in fluorescence intensity and a shift in the emission maximum. This change can be used to monitor the binding event in real-time.

Methodology:

-

Reagents:

-

Purified enzyme solution

-

Dansyl-Glu-Gly-Arg-CMK stock solution

-

Binding buffer (a buffer that does not interfere with the fluorescence measurement)

-

-

Procedure:

-

In a fluorometer cuvette, add the enzyme solution in the binding buffer.

-

Record the baseline fluorescence spectrum of the enzyme.

-

Add a known concentration of Dansyl-Glu-Gly-Arg-CMK to the cuvette and mix.

-

Monitor the change in fluorescence intensity at the emission maximum of the dansyl group over time until a stable signal is reached, indicating the completion of the binding and inactivation reaction.

-

Repeat the experiment with different concentrations of the inhibitor to study the concentration-dependence of the binding.

-

-

Data Analysis:

-

The rate of change in fluorescence can be used to determine the kinetics of binding and inactivation.

-

By titrating the enzyme with the inhibitor and measuring the fluorescence change at equilibrium, the stoichiometry of binding can be determined.

-

Mandatory Visualizations

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of enzymology, hematology, and oncology. Its irreversible mechanism of action and fluorescent properties enable precise determination of active enzyme concentrations, detailed kinetic analysis of enzyme inhibition, and real-time monitoring of enzyme-inhibitor interactions. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of serine protease function and in the development of novel therapeutic agents.

References

The Initial Discovery and History of Dansyl-Glu-Gly-Arg-Chloromethylketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-L-Glutamyl-L-glycyl-L-arginine chloromethyl ketone, commonly referred to as Dansyl-Glu-Gly-Arg-chloromethylketone or DEGR-CK, is a potent and selective irreversible inhibitor of trypsin-like serine proteases. Its intrinsic fluorescence, conferred by the dansyl group, has made it an invaluable tool for studying the kinetics of enzyme inhibition and for the fluorescent labeling of active sites. This technical guide delves into the initial discovery, historical development, and key experimental findings related to this important biochemical reagent. It provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols derived from seminal publications in the field.

Introduction

The development of specific and irreversible protease inhibitors has been a cornerstone of enzymology research, enabling the elucidation of enzyme mechanisms, the identification of active site residues, and the development of therapeutic agents. Peptide chloromethyl ketones, in particular, have emerged as a powerful class of affinity labels for serine proteases. These reagents are designed to mimic the natural substrate of the target enzyme, leading to the formation of a stable covalent bond with a critical active site residue, typically a histidine.

This compound was synthesized as part of a broader effort to create highly specific inhibitors for enzymes involved in the coagulation and fibrinolytic cascades. The tripeptide sequence, Glu-Gly-Arg, was selected to target proteases that cleave after arginine residues, a common feature of enzymes like thrombin, Factor Xa, and urokinase. The addition of the N-terminal dansyl group provided a fluorescent reporter, allowing for sensitive detection and quantification of the inhibitor-enzyme interaction.

Initial Discovery and History

The foundation for the development of this compound was laid in the late 1970s and early 1980s through the pioneering work of Elliott Shaw and his colleague Charles Kettner. Their research focused on the synthesis and characterization of a variety of peptide chloromethyl ketones as selective inhibitors of trypsin-like proteases.

A 1979 study by Kettner and Shaw systematically investigated the effectiveness of various arginine chloromethyl ketone peptides in inactivating urokinase.[1] This work demonstrated that the reactivity of these inhibitors was highly dependent on the amino acid sequence, highlighting the importance of secondary enzyme-substrate interactions. In this study, N,N-dimethylaminonaphthalene-5-sulfonyl-Glu-Gly-ArgCH2Cl (the dansylated form) was shown to be a potent inactivator of urokinase.[1]

Subsequent research by Lollar and Fass in 1984 provided a detailed characterization of the inhibition of activated porcine Factor IX by this compound.[2] This study was pivotal in establishing the compound as a specific and irreversible inhibitor of this key coagulation factor and provided the first report of an irreversible active-site-modified derivative of Factor IXa.[2]

Mechanism of Action

This compound functions as an affinity label, also known as a mechanism-based inactivator. The process of inhibition is a two-step reaction:

-

Reversible Binding: The inhibitor, mimicking a natural substrate, initially binds reversibly to the active site of the target serine protease. The Glu-Gly-Arg peptide sequence directs the inhibitor to the substrate-binding pocket of enzymes that exhibit specificity for arginine residues.

-

Irreversible Alkylation: Following binding, the chloromethyl ketone moiety is positioned in close proximity to a nucleophilic residue in the enzyme's active site. For trypsin-like serine proteases, this is the imidazole side chain of a histidine residue within the catalytic triad (typically His-57 in the chymotrypsin numbering system). The histidine nitrogen attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This alkylation reaction irreversibly inactivates the enzyme.

The presence of the dansyl group allows for the monitoring of this interaction through fluorescence spectroscopy. The fluorescence properties of the dansyl moiety are often sensitive to its local environment, and changes in fluorescence intensity or emission wavelength upon binding and covalent modification can be used to study the kinetics of the inhibition.

Quantitative Data

The following tables summarize the key quantitative data for the inhibition of various serine proteases by this compound and related compounds.

Table 1: Kinetic Parameters for the Inhibition of Serine Proteases

| Enzyme | Inhibitor | Ki (μM) | k2 (s-1) | Second-Order Rate Constant (M-1s-1) | Reference |

| Porcine Factor IXa | This compound | - | - | 2.83 x 102 (1.7 x 104 M-1min-1) | [2] |

| Factor Xa | This compound | 1.13 | 0.65 | 5.75 x 105 | [3] |

| Urokinase | Glu-Gly-Arg-chloromethylketone | 5.0 | 0.05 | 1 x 104 | |

| Urokinase | Pro-Gly-Arg-chloromethylketone | 68 | 0.0078 | 115 | [1] |

Table 2: Stoichiometry and Anticoagulant Activity

| Parameter | Value | Enzyme | Reference |

| Moles of Inhibitor per Mole of Enzyme | 1.2 | Porcine Factor IXa | [2] |

| Concentration for 50% inhibition of plasma clotting (intrinsic pathway) | 1 nM | Porcine Factor IXa | [2] |

| Concentration for 50% inhibition of plasma clotting (extrinsic pathway) | >100 nM | Porcine Factor IXa | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Synthesis of Peptide Chloromethyl Ketones (General Procedure based on Kettner and Shaw)

The synthesis of peptide chloromethyl ketones involves the preparation of the C-terminal arginine chloromethyl ketone followed by standard solid-phase or solution-phase peptide synthesis to elongate the peptide chain.

-

Preparation of Arginine Chloromethyl Ketone: The synthesis starts with a suitably protected arginine derivative. The carboxylic acid is activated and then reacted with diazomethane to form a diazomethyl ketone. This intermediate is then treated with HCl to yield the chloromethyl ketone.

-

Peptide Synthesis: The protected arginine chloromethyl ketone is then used as the C-terminal residue in peptide synthesis. Standard coupling reagents (e.g., DCC/HOBt or HBTU) are used to add the subsequent amino acids (Glycine and Glutamic acid) in a stepwise manner.

-

Dansylation: The N-terminal amino group of the tripeptide is reacted with dansyl chloride in a suitable buffer (e.g., sodium bicarbonate) to attach the fluorescent label.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

Enzyme Inhibition Assays

-

Enzyme and Inhibitor Preparation: Purified activated Factor IX (Factor IXa) is prepared to a known concentration. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the assay buffer (e.g., 0.1 M NaCl, 0.05 M Tris-HCl, pH 7.5).

-

Inactivation Reaction: Factor IXa is incubated with different concentrations of the inhibitor at a controlled temperature (e.g., 25°C).

-

Measurement of Residual Activity: At various time points, aliquots are removed from the inactivation mixture and diluted into a solution containing a chromogenic substrate for Factor IXa (e.g., Spectrozyme FIXa). The rate of substrate hydrolysis is measured spectrophotometrically at 405 nm.

-

Data Analysis: The pseudo-first-order rate constant (kobs) for inactivation is determined at each inhibitor concentration by plotting the natural logarithm of the remaining enzyme activity versus time. The second-order rate constant is then calculated from the slope of a plot of kobs versus the inhibitor concentration.

-

Experimental Setup: The reaction between Factor Xa and this compound is monitored using a stopped-flow fluorometer to observe the change in fluorescence of the dansyl group upon binding and covalent modification.

-

Reaction Conditions: Factor Xa is mixed with a range of inhibitor concentrations in the stopped-flow apparatus. The excitation wavelength is set to the absorbance maximum of the dansyl group (around 340 nm), and the emission is monitored at the emission maximum (around 550 nm).

-

Data Analysis: The resulting fluorescence traces, which are often biphasic, are fitted to a two-step kinetic model representing the initial reversible binding followed by the irreversible alkylation. This analysis yields the elementary rate constants for the association and dissociation of the initial complex, as well as the rate constant for the alkylation step (k2). The inhibition constant (Ki) is calculated from the ratio of the dissociation and association rate constants.

Signaling Pathways and Applications

This compound has been instrumental in dissecting the roles of specific serine proteases in complex biological processes, most notably the blood coagulation cascade .

The Intrinsic Pathway of Coagulation

The specific and potent inhibition of Factor IXa by this compound has allowed researchers to probe the function of this enzyme in the intrinsic pathway of coagulation. Experiments using this inhibitor have demonstrated the critical role of Factor IXa's enzymatic activity in the activation of Factor X and subsequent thrombin generation. The ability of the inactivated DEGR-Factor IXa to still participate in the Factor X activator complex has provided insights into the non-enzymatic roles of this protein.[2]

Fibrinolysis

The fibrinolytic system, responsible for the breakdown of blood clots, is another area where arginine-specific protease inhibitors are of great importance. Urokinase, a key enzyme in this pathway, activates plasminogen to plasmin, which then degrades fibrin. The initial studies by Kettner and Shaw demonstrated the utility of Glu-Gly-Arg-chloromethylketone and its dansylated derivative as inhibitors of urokinase, paving the way for their use in studying the mechanisms of fibrinolysis.[1]

Experimental Workflow

The general workflow for utilizing this compound in a research setting is as follows:

References

- 1. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of factor Va on the active site of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dansyl-Glu-Gly-Arg-Chloromethylketone in Factor Xa Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting process. Due to its central role, Factor Xa has become a major target for the development of anticoagulant drugs to treat and prevent thromboembolic diseases. Dansyl-Glu-Gly-Arg-Chloromethylketone (DEGR-CK) is a potent, irreversible inhibitor of Factor Xa and other serine proteases. A key feature of DEGR-CK is the dansyl group, a fluorophore that allows for direct monitoring of its interaction with enzymes like Factor Xa. This property makes it a valuable tool in the research and development of novel Factor Xa inhibitors.

These application notes provide a detailed protocol for utilizing DEGR-CK in Factor Xa inhibition assays, leveraging the principles of fluorescence polarization.

Principle of the Assay

This protocol describes a fluorescence polarization (FP) based competitive binding assay. The fundamental principle of FP is that a small, fluorescently labeled molecule (the tracer, in this case, this compound) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger molecule, such as the Factor Xa enzyme, its rotational motion is significantly slowed. This reduced tumbling results in a higher polarization of the emitted light.

In a competitive binding assay format, a test compound (a potential inhibitor) competes with the fluorescent tracer for binding to the active site of Factor Xa. An effective inhibitor will displace the DEGR-CK tracer from the Factor Xa active site, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the affinity of the test compound for Factor Xa, allowing for the determination of its inhibitory potency (e.g., IC50 value).

Materials and Reagents

-

Factor Xa, human plasma-derived

-

This compound (DEGR-CK)

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.4), NaCl (e.g., 150 mM), CaCl2 (e.g., 5 mM), and a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent non-specific binding.

-

Test Compounds (potential inhibitors)

-

Control Inhibitor: A known Factor Xa inhibitor (e.g., Rivaroxaban, Apixaban)

-

96-well or 384-well black, flat-bottom microplates

-

Microplate reader with fluorescence polarization capabilities

Experimental Protocols

Preparation of Reagents

1.1. This compound (DEGR-CK) Stock Solution:

-

Reconstitute lyophilized DEGR-CK in 10 mM HCl to a stock concentration of 1 mg/mL.[1]

-

Further dilute the stock solution in Assay Buffer to the desired working concentration.

-

Storage: Aliquot the stock solution and store at 4°C for up to 4 months.[1] Avoid repeated freeze-thaw cycles.

1.2. Factor Xa Enzyme Stock Solution:

-

Prepare a stock solution of Factor Xa in a suitable buffer (e.g., Tris-HCl, pH 7.4 with NaCl).

-

The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

1.3. Test Compound and Control Inhibitor Solutions:

-

Prepare stock solutions of test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).

-

Create a dilution series of the compounds in Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

Assay Procedure: Fluorescence Polarization Competitive Binding Assay

2.1. Optimization of Factor Xa and DEGR-CK Concentrations:

-

Before screening test compounds, it is essential to determine the optimal concentrations of Factor Xa and DEGR-CK.

-

Factor Xa Titration: In a microplate, add a fixed, low concentration of DEGR-CK (e.g., 10 nM) to a serial dilution of Factor Xa in Assay Buffer. Incubate for 30 minutes at room temperature. Measure the fluorescence polarization. Plot the FP values against the Factor Xa concentration. Select a Factor Xa concentration that gives a significant FP signal (typically 80% of the maximum signal) for subsequent experiments.

-

DEGR-CK Titration: While not always necessary if a low concentration is chosen, a similar titration of DEGR-CK against a fixed, optimal concentration of Factor Xa can be performed to ensure the tracer concentration is well below the Kd of the interaction.

2.2. Competitive Inhibition Assay:

-

In a 96-well or 384-well black microplate, add the following to each well:

-

Assay Buffer

-

Test compound or control inhibitor at various concentrations (or vehicle for control wells).

-

Factor Xa at the pre-determined optimal concentration.

-

-

Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to Factor Xa.

-

Add DEGR-CK at its optimized concentration to all wells.

-

Incubate for a further 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths for the dansyl group are typically around 340 nm and 520 nm, respectively, but should be optimized for the specific instrument.

2.3. Data Analysis:

-

The fluorescence polarization (P) is calculated by the instrument software using the following formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the intensity of the emitted light parallel to the excitation light plane, I_perpendicular is the intensity of the emitted light perpendicular to the excitation light plane, and G is the grating factor.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each test compound. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the binding of the DEGR-CK tracer.

Data Presentation

The following tables summarize key quantitative data relevant to Factor Xa inhibition assays.

| Parameter | Value | Source |

| DEGR-CK IC50 for Factor Xa | 100 nM | [1] |

| DEGR-CK Reconstitution | 1 mg/mL in 10 mM HCl | [1] |

| DEGR-CK Stock Stability | Up to 4 months at 4°C | [1] |

| Inhibitor | Assay Type | IC50 / Concentration Range (in plasma) | Source |

| Rivaroxaban | Chromogenic Anti-Xa | Peak levels: 180–340 ng/mL (20 mg dose) | [2] |

| Apixaban | Chromogenic Anti-Xa | Peak levels: 102–155 ng/mL (5 mg dose) | [2] |

Note: The IC50 and plasma concentration values are provided for context and may vary depending on the specific assay conditions and patient population.

Mandatory Visualizations

Coagulation Cascade Signaling Pathway

Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways leading to fibrin formation, with the central role of Factor Xa and its inhibition.

Experimental Workflow for Factor Xa Inhibition Assay

Caption: Step-by-step workflow for the fluorescence polarization-based Factor Xa inhibition assay.

Logical Relationship of Fluorescence Polarization Assay

Caption: Principle of the competitive fluorescence polarization assay for Factor Xa inhibition.

References

Step-by-step guide for Dansyl-Glu-Gly-Arg-Chloromethylketone labeling of enzymes.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fluorescent labeling of enzymes, particularly serine proteases, using Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGR-CMK). This reagent serves as an effective tool for identifying and quantifying active serine proteases, making it valuable in various research and drug development applications.

Introduction

This compound (D-GGR-CMK) is a fluorescent irreversible inhibitor of serine proteases. Its specificity is dictated by the peptide sequence Glu-Gly-Arg, which mimics the cleavage site of many trypsin-like serine proteases. The dansyl group provides a fluorescent reporter for detection, while the chloromethylketone moiety forms a stable covalent bond with the active site histidine residue of the target enzyme, leading to irreversible inhibition. This allows for the specific labeling and visualization of active enzyme molecules.

Key Features of D-GGR-CMK:

-

Fluorescent Tag: The dansyl group allows for sensitive detection of labeled enzymes.

-

Irreversible Inhibition: The chloromethylketone group forms a covalent bond with the enzyme's active site.

-

Specificity: The tripeptide sequence targets trypsin-like serine proteases.

Mechanism of Action

The labeling process involves a two-step mechanism. First, the arginine residue of D-GGR-CMK binds to the S1 specificity pocket of the target serine protease. Subsequently, the chloromethylketone group alkylates the active site histidine residue, forming a stable covalent bond. This process is dependent on the enzyme's catalytic activity; therefore, only active enzyme molecules are labeled.

Target Enzymes

D-GGR-CMK is known to inhibit a range of serine proteases, including:

-

Factor Xa: A critical enzyme in the blood coagulation cascade.[1]

-

Urokinase (uPA): A key component of the fibrinolytic system.[1]

-

Plasminogen Activator: Involved in the conversion of plasminogen to plasmin.

-

Activated porcine Factor IX: Another enzyme in the coagulation cascade.[2][3]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of D-GGR-CMK and related compounds with target enzymes.

| Enzyme | Inhibitor | Parameter | Value | Conditions |

| Activated porcine Factor IX | D-GGR-CMK | Apparent second-order rate constant | 1.7 x 10⁴ M⁻¹ min⁻¹ | 0.20 M NaCl, pH 8.0 |

| Activated porcine Factor IX | D-GGR-CMK | Stoichiometry of inhibition | 1.2 mol DEGR-CK / mol protein | |

| Factor Xa | 1,5-DNS-GGACK, 2HCl | IC50 | 100 nM | Not specified |

Experimental Protocols

Materials

-

This compound (D-GGR-CMK)

-

Target enzyme (e.g., Factor Xa, Urokinase)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Stop Solution (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Fluorescence imaging system

Preparation of Reagents

-

D-GGR-CMK Stock Solution: Prepare a 10 mM stock solution in a suitable solvent like DMSO. Store at -20°C. Note: Dansyl chloride, a related compound, is unstable in DMSO, so fresh preparation is recommended.

-

Enzyme Solution: Prepare a working solution of the target enzyme in the reaction buffer at the desired concentration. The optimal concentration will depend on the specific enzyme and the detection method's sensitivity.

-

Reaction Buffer: A common buffer is 50 mM Tris-HCl with 100 mM NaCl at a pH of 7.5. The optimal pH may vary depending on the specific enzyme.

Labeling Protocol

-

Enzyme Preparation: Dilute the target enzyme to the desired final concentration in the reaction buffer.

-

Initiation of Labeling: Add the D-GGR-CMK stock solution to the enzyme solution to achieve the desired final inhibitor concentration. A typical starting point is a 2 to 10-fold molar excess of the inhibitor over the enzyme.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The optimal incubation time can range from 30 minutes to 2 hours and should be determined empirically for each enzyme.

-

Termination of Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the labeled enzyme by SDS-PAGE followed by in-gel fluorescence scanning.

In-Gel Fluorescence Detection

-

Electrophoresis: Run the samples on a standard SDS-PAGE gel.

-

Visualization: Visualize the fluorescently labeled protein bands directly in the gel using a fluorescence imager.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for D-GGR-CMK labeling of enzymes.

Signaling Pathway: Coagulation Cascade

Caption: Role of Factor Xa in the Coagulation Cascade.

Signaling Pathway: Fibrinolysis

Caption: Role of Urokinase in the Fibrinolysis Pathway.

Applications in Drug Discovery

The ability of D-GGR-CMK to specifically label active serine proteases makes it a valuable tool in drug discovery for:

-

Target Identification and Validation: Identifying the specific serine proteases involved in a disease state.

-

High-Throughput Screening (HTS): Screening for novel inhibitors of specific serine proteases in a competitive binding assay format.

-

Mechanism of Action Studies: Elucidating how lead compounds interact with their target enzymes.

By providing a direct readout of enzyme activity, D-GGR-CMK labeling assays can accelerate the identification and characterization of new therapeutic agents targeting serine proteases.

References

- 1. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dansyl amide - Wikipedia [en.wikipedia.org]

- 5. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

Dansyl-Glu-Gly-Arg-Chloromethylketone applications in fluorescence microscopy.

Application Notes: Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGACK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly abbreviated as D-GGACK, is a fluorescent activity-based probe (ABP) designed for the detection and localization of specific active serine proteases.[1][2] ABPs are powerful tools that covalently modify enzyme targets in an activity-dependent manner, allowing for direct visualization and quantification.[3] D-GGACK is composed of three key functional moieties:

-

A Dansyl (1,5-DNS) group: A fluorescent reporter tag that allows for detection via fluorescence microscopy or in-gel imaging. Its fluorescence is often sensitive to the local environment, which can provide additional information upon binding to the target enzyme.[4][5]

-

A peptide recognition sequence (Glu-Gly-Arg): This sequence mimics the natural substrate of target proteases, guiding the probe to the active site of enzymes that preferentially cleave after an arginine residue.

-

A chloromethylketone (CMK) reactive group: An irreversible "warhead" that forms a stable covalent bond with a key histidine residue in the protease's catalytic site, ensuring that only active enzymes are labeled.[6]

This combination makes D-GGACK an effective irreversible inhibitor and a specific fluorescent marker for active proteases such as thrombin, Factor Xa, and urokinase (uPA).[7] It is a valuable tool for studying biological processes where these enzymes play a critical role, including blood coagulation and cancer cell invasion.

Mechanism of Action

The utility of D-GGACK as a probe is rooted in its affinity-driven labeling mechanism.[4] The process is highly selective for the active form of the target protease.

-

Recognition and Binding: The tripeptide sequence (Glu-Gly-Arg) directs the probe to the catalytic pocket of the target serine protease. This binding is specific, as the enzyme's substrate-binding subsites recognize the complementary peptide sequence.[8]

-

Covalent Modification: Once positioned within the active site, the electrophilic chloromethylketone group is attacked by the nucleophilic imidazole side chain of a catalytic histidine residue.

-

Irreversible Inhibition: This reaction forms a stable, covalent alkyl-enzyme bond, leading to the irreversible inactivation of the protease. Because the probe is now permanently attached to the enzyme, the fluorescent dansyl group serves as a durable marker for the location of the active protease.

This mechanism ensures that the fluorescent signal is directly proportional to the amount of active enzyme, rather than the total enzyme protein (active and inactive forms).

Caption: Mechanism of D-GGACK irreversible inhibition.

Applications in Fluorescence Microscopy

D-GGACK is primarily used to visualize the location of active target proteases. Since the probe is not cell-permeable, its application in cellular imaging is typically restricted to systems where the cell membrane has been compromised or intentionally permeabilized.[7]

-

Localization in Fixed Cells: Researchers can use D-GGACK to stain fixed and permeabilized cells to determine the subcellular localization of active thrombin, Factor Xa, or uPA.

-

Tissue Section Analysis: It can be applied to tissue sections to map the distribution of protease activity in complex biological samples, such as identifying regions of active coagulation in thrombi or areas of uPA activity in tumor microenvironments.

-

In-gel Visualization: D-GGACK can be used to label active proteases in complex biological fluids like plasma or in cell lysates.[9] Subsequent analysis by SDS-PAGE allows for the visualization of fluorescently labeled enzymes, confirming their presence and molecular weight.[4]

Quantitative Data

The following table summarizes the key properties and specifications of this compound.

| Property | Value / Description | Reference(s) |

| Synonyms | 1,5-DNS-GGACK, D-GGACK | [7] |

| Molecular Formula | C₃₁H₄₄ClN₉O₈S (as free base) | |

| Target Class | Serine Proteases | [6][7] |

| Primary Targets | Thrombin, Factor Xa, Urokinase (uPA) | [7] |

| Non-Target | Does not inhibit tissue plasminogen activator (tPA) | [7] |

| Inhibition Type | Irreversible (covalent modification) | [7] |

| IC₅₀ | ~100 nM for Factor Xa | [7] |

| Fluorescent Tag | Dansyl (1,5-DNS) | [7] |

| Excitation (Approx.) | ~335-350 nm | |

| Emission (Approx.) | ~520-550 nm (highly solvent-dependent) | |

| Cell Permeability | No | [7] |

Experimental Protocols

Protocol 1: Reconstitution and Storage of D-GGACK

This protocol is based on manufacturer recommendations for Calbiochem® product 251700.[7]

-

Reconstitution: Prepare a stock solution by reconstituting the solid D-GGACK dihydrochloride in 10 mM HCl to a final concentration of 1 mg/mL.

-

Dilution: Immediately before use, dilute the stock solution into the desired physiological buffer (e.g., PBS, Tris-HCl) to the final working concentration.

-

Storage:

-

Store the solid, desiccated compound at 2-8°C.

-

After reconstitution, aliquot the stock solution into single-use volumes and store at 4°C. Stock solutions are reported to be stable for up to 4 months under these conditions.[7] Avoid freeze-thaw cycles.

-

Protocol 2: Staining of Active Proteases in Fixed and Permeabilized Cells

This protocol provides a general framework for using D-GGACK to label active proteases for fluorescence microscopy. Optimization of concentrations and incubation times may be required for specific cell types and targets.

Caption: Experimental workflow for fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

D-GGACK stock solution (see Protocol 1)

-

Nuclear counterstain (e.g., DAPI) (optional)

-

Mounting medium

Procedure:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare the D-GGACK labeling solution by diluting the stock solution into PBS to a final concentration of 1-10 µM.

-

Incubate the coverslips with the D-GGACK labeling solution for 30-60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

(Optional) If counterstaining is desired, incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes. Wash once with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the slides using a fluorescence microscope equipped with a DAPI filter set (for Dansyl, Ex: ~350 nm, Em: ~520 nm).

Protocol 3: In-gel Fluorescence Detection of Active Proteases

This protocol is adapted from general methods for activity-based protein profiling.[4][9]

Materials:

-

Biological sample (e.g., human plasma, cell lysate)

-

D-GGACK stock solution

-

SDS-PAGE loading buffer (4x, non-reducing)

-

SDS-PAGE equipment and reagents

Procedure:

-

In a microcentrifuge tube, combine your biological sample (e.g., 50 µg of total protein from a cell lysate) with PBS or an appropriate reaction buffer.

-

Add D-GGACK to a final concentration of 1-5 µM. For plasma, a concentration of 5 µM has been used.[9]

-

(Optional Control) In a separate tube, pre-incubate the sample with a known, potent inhibitor of the target protease for 30 minutes before adding D-GGACK to confirm labeling specificity.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.[4][9]

-

Quench the reaction by adding 4x non-reducing SDS-PAGE sample buffer. Do not boil the sample, as this can degrade the fluorophore.

-

Load the samples onto an SDS-PAGE gel and run electrophoresis as usual.

-

After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel using a gel imager equipped with a UV or blue-light transilluminator and appropriate emission filters (e.g., excitation at ~365 nm).

Signaling Pathway Context: The Coagulation Cascade

D-GGACK is an excellent tool for visualizing key nodes in the blood coagulation cascade. Factor Xa and Thrombin (Factor IIa) are central enzymes in this pathway. Factor Xa, as part of the prothrombinase complex, activates prothrombin to thrombin. Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a blood clot. Visualizing the location of active Factor Xa and Thrombin can provide critical insights into thrombotic events.

Caption: D-GGACK targets key proteases in coagulation.

References

- 1. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Active-site-selective labeling of blood coagulation proteinases with fluorescence probes by the use of thioester peptide chloromethyl ketones. II. Properties of thrombin derivatives as reporters of prothrombin fragment 2 binding and specificity of the labeling approach for other proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01108E [pubs.rsc.org]

Application Notes and Protocols for Dansyl-Glu-Gly-Arg-Chloromethylketone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Glu-Gly-Arg-Chloromethylketone dihydrochloride is a potent, irreversible inhibitor of a select group of serine proteases, primarily targeting Factor Xa (FXa) and urokinase-type plasminogen activator (uPA). Its utility in research and drug development is enhanced by the presence of a dansyl group, a fluorophore that allows for direct monitoring of the inhibitor's interaction with its target enzymes. This document provides detailed protocols for the reconstitution, storage, and application of this compound in common enzyme inhibition assays.

Product Information

| Property | Description |

| Synonyms | 1,5-DNS-GGACK, 2HCl |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₂₆H₃₆ClN₇O₇S · 2HCl |

| Molecular Weight | 701.06 g/mol |

| Primary Targets | Factor Xa, urokinase-type plasminogen activator (uPA)[1][2] |

| Inhibitory Action | Irreversible[1][2] |

| IC₅₀ for Factor Xa | ~100 nM[1] |

Reconstitution and Storage

Proper handling and storage are critical to maintain the stability and activity of this compound dihydrochloride.

Reconstitution of Lyophilized Powder

-

Reconstitution Solvent: 10 mM HCl in sterile, nuclease-free water.

-

Procedure:

-

Bring the vial of lyophilized powder to room temperature before opening.

-

Add the appropriate volume of 10 mM HCl to achieve a stock solution concentration of 1 mg/mL.[1]

-

Gently vortex or pipette to ensure the powder is completely dissolved.

-

Storage Conditions

| Form | Storage Temperature | Stability | Special Instructions |

| Lyophilized Powder | 2-8°C | As per manufacturer's specifications | Keep desiccated. Can be frozen.[1] |

| Stock Solution (1 mg/mL) | 4°C | Up to 4 months[1] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light. |

| Diluted Working Solutions | N/A | Prepare fresh before use | Dilute the stock solution into the desired physiological buffer immediately prior to the experiment.[1] |

Note on Stability: Chloromethyl ketones are generally more stable at lower pH values. Conversely, the fluorescence of the dansyl group is often optimal in a more alkaline environment. This should be taken into consideration when designing experiments. For prolonged storage, the acidic stock solution is recommended. For assays requiring higher pH, fresh dilutions should be used.

Signaling Pathways

This compound dihydrochloride targets key enzymes in two critical signaling pathways: the coagulation cascade and the urokinase-type plasminogen activator (uPA) system.

Inhibition of Factor Xa in the Coagulation Cascade

Factor Xa is a pivotal enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. By irreversibly inhibiting Factor Xa, this compound dihydrochloride effectively blocks this cascade.

Inhibition of uPA in the Plasminogen Activation System

The uPA system is crucial for extracellular matrix degradation, a process involved in cell migration, tissue remodeling, and tumor invasion. uPA converts plasminogen to plasmin, a broad-spectrum protease. Inhibition of uPA by this compound dihydrochloride can prevent this activation cascade.

Experimental Protocols

The following are example protocols for assessing the inhibitory activity of this compound dihydrochloride against Factor Xa and uPA.

Factor Xa Inhibition Assay (Chromogenic)

This protocol is based on the principle that active Factor Xa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The inhibitor will reduce the rate of this cleavage.

Materials:

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3

-

This compound dihydrochloride stock solution (1 mg/mL in 10 mM HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute Factor Xa to a working concentration (e.g., 5-10 nM) in Assay Buffer.

-

Prepare serial dilutions of the inhibitor from the stock solution in Assay Buffer.

-

Prepare the chromogenic substrate according to the manufacturer's instructions.

-

-

Assay Setup (in triplicate):

-

Blank: 50 µL Assay Buffer

-

Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Factor Xa

-

Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Factor Xa

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the pre-warmed chromogenic substrate to all wells.

-